2-Propylthiophene
Overview
Description
2-Propylthiophene is an organic compound with the molecular formula C7H10S. It belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylthiophene can be synthesized through several methods. One common approach involves the alkylation of thiophene with propyl halides in the presence of a strong base. Another method includes the reduction of 2-propionylthiophene using hydrazine hydrate .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 2-propionylthiophene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Propylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the alpha position relative to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated thiophenes.
Scientific Research Applications
2-Propylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of conductive polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-Propylthiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
- 2-Methylthiophene
- 2-Ethylthiophene
- 2-Butylthiophene
Comparison: 2-Propylthiophene is unique due to its specific alkyl group, which influences its chemical reactivity and physical properties. Compared to 2-Methylthiophene and 2-Ethylthiophene, this compound has a longer alkyl chain, which can affect its solubility and boiling point. This makes it particularly useful in applications requiring specific solubility characteristics .
Properties
IUPAC Name |
2-propylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXIJTYYMLCUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165810 | |
Record name | Isopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
158.00 to 159.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1551-27-5 | |
Record name | 2-Propylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1551-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylthiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Isopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PROPYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6M897104J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Propylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 2-propylthiophene?
A: this compound is a sulfur-containing compound often found in petroleum products. It can be generated during the refining process, specifically in the C9 fraction, a by-product of catalytic reforming and ethylene cracking. [] Additionally, research suggests that this compound can be formed through reactions between alkenes, like 1-hexene, and hydrogen sulfide (H2S) in the presence of catalysts like NiMoS/γ-Al2O3. []
Q2: How does the structure of this compound influence its reactivity?
A: The reactivity of thiophene derivatives, including this compound, is significantly impacted by the electron density of the thiophene ring. Studies have shown a correlation between the rate constants of reactions involving thiophenes with the NO3 radical and their ionization potential (IP), which is directly related to the energy of the highest occupied molecular orbital (EHOMO). [] This suggests that electron-rich thiophenes, possessing higher EHOMO values, exhibit greater reactivity with electrophilic species.
Q3: Can this compound be utilized to reduce sulfur content in fuels?
A: Yes, research suggests that this compound can be effectively removed from fuel mixtures through alkylation desulfurization. This process involves reacting this compound with olefins, such as isoamylene or vinyltoluene, in the presence of a catalyst like the macroporous sulfonic resin Amberlyst 36. [, ] This reaction converts this compound into heavier alkylated derivatives, which can then be separated from the fuel mixture through distillation. This method offers a promising approach to reduce sulfur content and meet stringent environmental regulations for fuel quality.
Q4: How does alkylation impact the properties of the fuel mixture containing this compound?
A: Alkylation desulfurization not only reduces sulfur content but also affects the octane number of the fuel mixture. Research has shown that alkylating this compound with isoamylene or vinyltoluene, using Amberlyst 36 resin as a catalyst, leads to an increase in the octane number of the C9 fraction. [, ] This suggests that alkylation desulfurization can be a viable strategy to simultaneously reduce sulfur content and enhance the performance of fuels.
Q5: Are there any computational studies investigating the reactivity of this compound?
A: Yes, computational chemistry plays a crucial role in understanding the reactivity of this compound and its interactions with catalysts. For example, theoretical studies have been conducted to investigate the secondary interactions between palladium catalysts and ligands like SPhos, PhSPhos, and BFPySPhos during the direct arylation of thiophene derivatives, including this compound. [] These studies employ methods like density functional theory (DFT) and natural bond orbital (NBO) analysis to evaluate the strength and nature of these interactions, providing valuable insights into the catalytic mechanisms and guiding the design of more efficient catalysts.
Q6: What analytical techniques are employed to study this compound?
A: Gas chromatography coupled with sulfur chemiluminescence detection (GC-SCD) is a powerful technique used to separate, identify, and quantify sulfur compounds, including this compound, in complex mixtures like coked gasoline. [] This method allows for the determination of retention indexes and the quantification of various sulfur compounds, providing valuable data for understanding their distribution and concentration in different fuel samples.
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